molecular formula C16H34S B12659264 Thiobis(tert-octane) CAS No. 94247-13-9

Thiobis(tert-octane)

Katalognummer: B12659264
CAS-Nummer: 94247-13-9
Molekulargewicht: 258.5 g/mol
InChI-Schlüssel: XPWXJHSMVFIGHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiobis(tert-octane) is an organic compound with the molecular formula C16H34S. It is a sulfur-containing compound, specifically a thioether, which means it has a sulfur atom bonded to two alkyl groups. This compound is known for its hydrophobic properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiobis(tert-octane) can be synthesized through the reaction of tert-octyl alcohol with sulfur. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the thioether bond. One common method involves heating tert-octyl alcohol with sulfur in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, thiobis(tert-octane) is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous feeding of tert-octyl alcohol and sulfur into the reactor, where they react under elevated temperatures and pressures. The product is then purified through distillation or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Thiobis(tert-octane) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Thiobis(tert-octane) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and other sulfur-containing compounds.

    Biology: It is studied for its potential biological activities, including its role as an antioxidant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used as a stabilizer in the production of polymers and as an additive in lubricants to enhance their performance.

Wirkmechanismus

The mechanism by which thiobis(tert-octane) exerts its effects involves its ability to interact with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, which can lead to the stabilization of reactive intermediates. This property makes it useful as an antioxidant and stabilizer in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Thiobis(2-tert-butyl-5-methylphenol): Another thioether with similar antioxidant properties.

    Thiazoles: Compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities.

Uniqueness

Thiobis(tert-octane) is unique due to its specific structure, which provides it with distinct hydrophobic and stabilizing properties. Its ability to form stable thioether bonds makes it particularly useful in industrial applications where stability and resistance to oxidation are crucial.

Eigenschaften

CAS-Nummer

94247-13-9

Molekularformel

C16H34S

Molekulargewicht

258.5 g/mol

IUPAC-Name

2-methyl-2-(2-methylheptan-2-ylsulfanyl)heptane

InChI

InChI=1S/C16H34S/c1-7-9-11-13-15(3,4)17-16(5,6)14-12-10-8-2/h7-14H2,1-6H3

InChI-Schlüssel

XPWXJHSMVFIGHY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C)(C)SC(C)(C)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.